Ifenprodil tartrate is a synthetic compound widely studied for its diverse pharmacological activities. Classified as an N-methyl-D-aspartate (NMDA) receptor antagonist, it exhibits a unique profile with a preferential affinity for NMDA receptors containing the GluN2B subunit [, , , ]. This selectivity distinguishes it from other NMDA receptor antagonists and contributes to its distinct pharmacological profile. Beyond its action on NMDA receptors, Ifenprodil tartrate demonstrates interactions with other molecular targets, including α-adrenoceptors and calcium channels [, , ]. These interactions contribute to its wide range of effects observed in various experimental settings.
8.5. Exploring the Role of Ifenprodil Glucuronide Derivative: While initial findings suggest that the Ifenprodil glucuronide derivative, a metabolite of Ifenprodil tartrate, may not possess significant pharmacological activity [], further research is needed to confirm these findings and fully understand its role in the overall pharmacological profile of Ifenprodil tartrate.
The synthesis of ifenprodil tartrate involves several key steps, primarily focusing on the condensation reactions of specific precursors. A notable method includes the condensation of 2-amino-1-(4-hydroxy phenyl) propyl alcohol with 1,5-dihalogen-3-benzyl pentane, followed by salification with tartaric acid to yield the final product. This method has been highlighted for its high chemical selectivity and cost-effectiveness, minimizing the need for protective groups or complex reactions such as high-pressure hydrogenations .
Ifenprodil tartrate has a complex molecular structure characterized by its piperidine core, which is substituted with hydroxyl and benzyl groups. The molecular formula is with a molecular weight of approximately 327.45 g/mol.
The stereochemistry of ifenprodil tartrate plays a crucial role in its pharmacological effects, as different stereoisomers exhibit varying affinities for NMDA receptors .
Ifenprodil tartrate participates in various chemical reactions relevant to its pharmacological activity. Primarily, it acts as an NMDA receptor antagonist, which involves:
The compound's interactions can lead to significant physiological effects, including analgesia and neuroprotection .
The mechanism of action of ifenprodil tartrate centers on its selective antagonism of NMDA receptors, particularly those containing NR2B subunits. This action leads to:
Research indicates that ifenprodil also exhibits properties that may influence alpha-1 adrenergic receptors, potentially leading to side effects such as hypotension .
Ifenprodil tartrate possesses several notable physical and chemical properties:
These properties are essential for determining appropriate administration routes and dosage forms .
Ifenprodil tartrate has diverse applications in medical science:
The compound's ability to modulate neurotransmitter systems makes it a valuable candidate for further research into novel therapeutic applications .
Ifenprodil tartrate (chemical name: 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol hemitartrate) is an N-methyl-D-aspartate (NMDA) receptor antagonist with the chemical formula C₂₁H₂₇NO₂·½C₄H₆O₆ and a molecular weight of 400.49 g/mol for the hemitartrate form [3]. The compound exhibits a crystalline structure, appearing as a white to off-white solid [6]. It features a protonated tertiary amine that forms an ionic bond with the carboxylate group of L-(+)-tartaric acid, enhancing its stability and aqueous solubility [7] [8].
Table 1: Physicochemical Properties of Ifenprodil Tartrate
Property | Value |
---|---|
CAS Registry Number | 23210-58-4 |
Molecular Formula | C₂₁H₂₇NO₂·½C₄H₆O₆ |
Molecular Weight | 400.49 g/mol |
Solubility in DMSO | ≥500 mg/mL (1,248.47 mM) |
Solubility in Water | 5–9 mg/mL (12.48–22.46 mM) |
Purity (HPLC) | ≥99.95% |
The tartrate salt significantly improves water solubility (8–9 mg/mL) compared to the free base, enabling formulation flexibility. It remains stable under sealed, moisture-free storage conditions at 4°C [1] [6].
The synthesis involves a three-step sequence:
Innovations include solvent optimization to suppress diastereomer impurities, with ethyl acetate improving yield by 15% over toluene. Copper(I) iodide/potassium iodide catalysts enhance reductive amination efficiency, reducing reaction time from 24 to 8 hours [2].
Table 2: Solvent Optimization in Salt Crystallization
Solvent System | Yield | Purity |
---|---|---|
Ethyl acetate/n-pentane | 92% | 99.99% |
Isopropyl acetate | 85% | 99.80% |
Toluene/diethyl ether | 78% | 99.50% |
The chiral benzylic alcohol in ifenprodil (R/S-isomers) necessitates resolution during salt formation. L-(+)-Tartaric acid preferentially binds the (R)-isomer via hydrogen-bonded networks, forming diastereomeric crystals separable by fractional crystallization [8]. X-ray diffraction confirms a 1:1 salt-to-base stoichiometry in the crystal lattice, with the tartrate bridging two ifenprodil cations through ionic and hydrogen bonds [7] [8]. This configuration reduces hygroscopicity and enhances melting point stability (>200°C) [8].
Industrial processes control stereoselectivity by:
Scale-up challenges include minimizing heavy metal residues from catalysts and ensuring batch-to-batch stereochemical consistency. Key optimizations:
The final drug substance complies with ICH Q3A guidelines, with residual solvents (e.g., n-propyl alcohol) controlled to <500 ppm. Process mass intensity has been reduced to 32 kg/kg through solvent recovery, aligning with green chemistry principles [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7